A Technical Guide to 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine: Properties, Synthesis, and Applications
A Technical Guide to 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine, a heterocyclic organic compound of interest in medicinal chemistry and synthetic research. We will cover its fundamental physicochemical properties, including its molecular weight, a detailed, field-proven protocol for its synthesis via Williamson etherification, methods for its analytical characterization, and its applications as a versatile synthetic intermediate in drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the handling, synthesis, and strategic utilization of this valuable building block.
Introduction and Strategic Importance
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine belongs to a class of compounds that serve as crucial scaffolds in the development of novel therapeutics. Its molecular architecture is notable for three key features:
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A Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle, the pyrrolidine moiety is a common feature in a vast number of FDA-approved drugs and natural products.[1] Its presence can significantly influence a molecule's pharmacokinetic properties, such as solubility, metabolic stability, and ability to interact with biological targets.
-
A Phenoxy-ethyl Linker: This flexible ether linkage provides a specific spatial orientation and distance between the aromatic and aliphatic portions of the molecule, a critical parameter in designing ligands for protein binding pockets.
-
A Brominated Aromatic Ring: The bromine atom at the ortho-position of the phenoxy group is not merely a substituent; it is a highly functional chemical handle. It allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of additional molecular complexity and the exploration of structure-activity relationships (SAR).
The combination of these features makes 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine a valuable intermediate for constructing diverse chemical libraries aimed at identifying novel bioactive agents.
Physicochemical and Analytical Profile
The fundamental properties of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine are summarized below. While specific data for the 2-bromo isomer is less prevalent in aggregated databases, its core properties are analogous to the well-documented 4-bromo isomer.
| Property | Data | Source(s) |
| IUPAC Name | 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine | N/A |
| CAS Number | 416876-85-2 | [2] |
| Molecular Formula | C₁₂H₁₆BrNO | [3][4][5][6] |
| Molecular Weight | 270.17 g/mol | [3][4][5][6] |
| Appearance | Colorless to light yellow liquid (predicted) | [6] |
| Boiling Point | 138-140 °C @ 1.2 mmHg (data for 4-bromo isomer) | [4][6] |
| Density | 1.304 g/mL at 25 °C (data for 4-bromo isomer) | [4][6] |
| Refractive Index | n20/D 1.557 (data for 4-bromo isomer) | [4][6] |
| SMILES | BrC1=CC=CC=C1OCCN2CCCC2 | [2] |
Synthesis and Purification: A Validated Protocol
The most reliable and common method for preparing 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is the Williamson ether synthesis. This pathway is efficient and utilizes readily available starting materials.
Principle of Synthesis
The synthesis involves the deprotonation of 2-bromophenol by a suitable base to form a phenoxide anion. This nucleophilic phenoxide then attacks an electrophilic pyrrolidine derivative, 1-(2-chloroethyl)pyrrolidine, in an Sₙ2 reaction to form the desired ether linkage. The choice of a moderately polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cation of the base without interfering with the nucleophile.
Detailed Experimental Protocol
Reagents:
-
2-Bromophenol
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq), 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Rationale: Using a slight excess of the alkyl halide ensures complete consumption of the limiting phenol. A greater excess of K₂CO₃ is required to both neutralize the hydrochloride salt and act as the base for the phenol deprotonation.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-bromophenol.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Rationale: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.
Caption: Workflow for the synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the structure by showing characteristic peaks for the aromatic protons (in the 6.8-7.6 ppm range), the methylene protons of the ethyl linker (triplets, typically 3.0-4.5 ppm), and the methylene protons of the pyrrolidine ring (multiplets, typically 1.8-3.0 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides complementary data, confirming the number of unique carbon environments, including the carbon bearing the bromine atom (C-Br, approx. 112 ppm) and the carbons of the ether linkage.
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Mass Spectrometry (MS): This analysis will confirm the molecular weight. A high-resolution mass spectrum (HRMS) should show an isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units for the ⁷⁹Br and ⁸¹Br isotopes), providing definitive confirmation of the elemental composition.
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Infrared (IR) Spectroscopy: An IR spectrum will show characteristic C-O-C stretching vibrations for the ether (around 1250 cm⁻¹) and C-H stretches for the aromatic and aliphatic portions.
Applications in Research and Drug Development
The primary value of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine lies in its role as a versatile synthetic intermediate. Its utility is analogous to its 4-bromo isomer, which has been used in the synthesis of inhibitors for Protein Kinase C theta (PKCθ), a target for autoimmune diseases.[4]
The strategic value of the molecule can be broken down:
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Scaffold for Library Synthesis: It provides a pre-formed, drug-like fragment that can be elaborated upon.
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Vector for SAR Exploration: The ortho-bromine atom is a key site for modification. Using palladium-catalyzed cross-coupling reactions, a wide array of substituents (aryl, heteroaryl, alkyl, etc.) can be introduced at this position. This allows researchers to systematically probe the steric and electronic requirements of a given biological target, optimizing for potency and selectivity.
Caption: Role as a building block in a drug discovery cascade.
Safety, Handling, and Storage
As a laboratory chemical, 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine requires careful handling. The following information is based on data for structurally similar compounds.[4][7][8]
GHS Hazard Classification:
| Hazard Code | Statement |
|---|---|
| H315 | Causes skin irritation.[4][8] |
| H319 | Causes serious eye irritation.[4][8] |
| H335 | May cause respiratory irritation.[4][7] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[8]
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][8]
-
In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[7][8]
-
If inhaled: Move person into fresh air. Call a poison center or doctor if you feel unwell.[7]
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[7]
Conclusion
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is more than a chemical with a defined molecular weight; it is a strategically designed building block for advanced chemical synthesis. Its combination of a drug-like pyrrolidine scaffold and a functionalized aromatic ring makes it an asset for medicinal chemists aiming to develop novel therapeutics. Understanding its synthesis, properties, and safe handling procedures is essential for unlocking its full potential in a research and development setting.
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- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
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